molecular formula C59H75N7O17 B14093205 O-MethylAnidulafungin

O-MethylAnidulafungin

Cat. No.: B14093205
M. Wt: 1154.3 g/mol
InChI Key: MTZYYAFSXXAZRZ-LFWAYUOPSA-N
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Description

Anidulafungin is a semi-synthetic echinocandin antifungal agent with the chemical name 1-[(4R,5R)-4,5-dihydroxy-N2-[[4’’-(pentyloxy)[1,1’:4’,1’’-terphenyl]-4-yl]carbonyl]-L-ornithine]-echinocandin B . It inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, and demonstrates potent activity against Candida spp. (MIC ≤0.03–4 µg/mL) and Aspergillus fumigatus (MIC90 ≤0.03 µg/mL) . Clinically, it is used to treat candidemia and invasive candidiasis, supported by robust efficacy in randomized controlled trials (RCTs) . Its molecular weight is 1,140.3 g/mol, and it is provided as a crystalline solid requiring storage at -20°C .

Properties

Molecular Formula

C59H75N7O17

Molecular Weight

1154.3 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide

InChI

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31-,32+,40+,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,57+/m0/s1

InChI Key

MTZYYAFSXXAZRZ-LFWAYUOPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-MethylAnidulafungin involves the methylation of anidulafungin. Anidulafungin itself is produced through a semi-synthetic process that starts with a fermentation product of Aspergillus nidulans . The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows a similar route to that of anidulafungin, with additional steps for methylation. The process involves large-scale fermentation, followed by extraction and purification of the fermentation product. The purified product is then subjected to methylation under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

O-MethylAnidulafungin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-methylated products .

Scientific Research Applications

O-MethylAnidulafungin has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Caspofungin

In Vitro and In Vivo Efficacy

Anidulafungin and caspofungin belong to the echinocandin class but differ in susceptibility profiles. In a murine model of Candida parapsilosis infection, anidulafungin showed superior efficacy against caspofungin-resistant isolates, with survival rates of 80% vs. 40% for caspofungin . For caspofungin-susceptible strains, both drugs achieved comparable survival (>90%) .

Clinical Outcomes

A meta-analysis of seven RCTs (N=2,434 patients) found anidulafungin and caspofungin to have similar clinical success rates (72–75%) for invasive candidiasis . However, anidulafungin exhibits a more favorable pharmacokinetic profile, including linear dosing and lack of hepatic metabolism, reducing drug-drug interaction risks .

Comparison with Micafungin

Antifungal Activity

Both anidulafungin and micafungin demonstrate low MICs against Candida spp. (MIC90 ≤2 µg/mL), but anidulafungin has marginally lower MICs for C. glabrata (0.06 µg/mL vs. 0.12 µg/mL) . In a 2020 study of candidemia, anidulafungin and micafungin showed equivalent 30-day mortality rates (22% vs. 24%, p=0.64) and mycological eradication (88% vs. 85%) .

Pharmacological Advantages

Anidulafungin’s stability in plasma allows once-daily dosing without adjustments for renal or hepatic impairment, whereas micafungin requires dose modifications in hepatic dysfunction .

Combination Therapies and Resistance

Synergy with Adjuvant Agents

Against multidrug-resistant Candida auris, anidulafungin combined with manogepix (a novel antifungal) or 5-flucytosine reduced MICs by 4- to 8-fold, demonstrating synergistic activity . For example, anidulafungin + manogepix achieved 99% inhibition of C. auris at 0.5 µg/mL, compared to 8 µg/mL for anidulafungin alone .

Resistance Profiles

While echinocandins generally have low resistance rates, C. auris isolates in New York (2019) showed pan-resistance to anidulafungin, caspofungin, and micafungin. However, combination therapies restored susceptibility in 67% of cases .

Data Tables

Table 1: Comparative In Vitro Activity Against Key Pathogens

Organism Anidulafungin MIC90 (µg/mL) Caspofungin MIC90 (µg/mL) Micafungin MIC90 (µg/mL)
Candida albicans 0.03–0.5 0.12–1 0.06–0.5
Candida glabrata 0.06 0.25 0.12
Aspergillus fumigatus ≤0.03 0.12–0.25 0.06–0.12

Table 2: Clinical Outcomes in Invasive Candidiasis

Drug Clinical Success Rate (%) Mortality Rate (%) Reference
Anidulafungin 75 22
Caspofungin 72 25
Micafungin 73 24

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